molecular formula C6H2ClF3IN B1388633 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine CAS No. 823221-96-1

3-Chloro-2-iodo-6-(trifluoromethyl)pyridine

Cat. No. B1388633
CAS RN: 823221-96-1
M. Wt: 307.44 g/mol
InChI Key: VGIFNWJCIIMDPO-UHFFFAOYSA-N
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Description

“3-Chloro-2-iodo-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular weight of 307.44 . It is used as a pharmaceutical intermediate and as an advanced chemical intermediate . The biological activities of trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Synthesis Analysis

Trifluoromethylpyridines (TFMPs) have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . A wide range of highly substituted trifluoromethylated pyridines were synthesized through substitution by nucleophiles or by coupling with boronic acids .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-iodo-6-(trifluoromethyl)pyridine” is characterized by the presence of a pyridine ring with a trifluoromethyl group, a chlorine atom, and an iodine atom attached to it .


Chemical Reactions Analysis

The synthesis of TFMP derivatives involves various chemical reactions. For instance, the chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

Scientific Research Applications

Agrochemical Industry

Trifluoromethylpyridine derivatives are extensively used in the agrochemical industry. They serve as building blocks for the synthesis of various pesticides. For instance, they have been utilized in the creation of fluazinam, which is known for its higher fungicidal activity compared to other chlorine derivatives .

Pharmaceutical Industry

The pharmaceutical industry benefits from these compounds due to their potential in drug development. Although specific applications for “3-Chloro-2-iodo-6-(trifluoromethyl)pyridine” are not detailed in the search results, trifluoromethyl groups are commonly incorporated into pharmaceuticals to enhance their metabolic stability and bioavailability .

Synthesis of Fluorinated Organic Chemicals

Fluorinated organic chemicals are gaining importance in research due to their unique properties. Over 50% of pesticides launched in the last two decades have been fluorinated, indicating a growing trend in their application for crop protection .

Safety and Hazards

The compound is toxic if inhaled, harmful if swallowed, and harmful in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The development of fluorinated organic chemicals is becoming an increasingly important research topic. In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-chloro-2-iodo-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-3-1-2-4(6(8,9)10)12-5(3)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGIFNWJCIIMDPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673556
Record name 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

823221-96-1
Record name 3-Chloro-2-iodo-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-iodo-6-(trifluoromethyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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